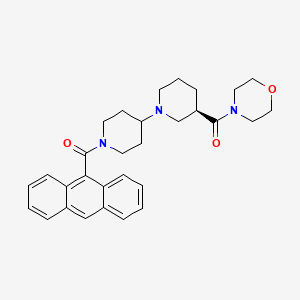
CP 640186
Overview
Description
CP-640186 is a potent and selective inhibitor of acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism. This compound has shown significant potential in various scientific research fields, particularly in studying metabolic processes and developing treatments for metabolic disorders .
Mechanism of Action
Target of Action
CP-640186, also known as (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine or ®-anthracen-9-yl(3-(morpholine-4-carbonyl)-[1,4’-bipiperidin]-1’-yl)methanone, primarily targets the Acetyl-CoA Carboxylase (ACC) . ACC is a key enzyme in fatty acid metabolism, and it exists in two isoforms in mammals: ACC1 and ACC2 .
Mode of Action
CP-640186 acts as a potent, allosteric, and reversible inhibitor of ACC . It binds to the active site of ACC at the interface between the two monomers of the carboxyltransferase (CT) domain . The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .
Biochemical Pathways
The primary biochemical pathway affected by CP-640186 is the fatty acid synthesis pathway . ACC catalyzes the production of malonyl-CoA from acetyl-CoA, a crucial step in fatty acid synthesis . By inhibiting ACC, CP-640186 reduces the production of malonyl-CoA, thereby reducing fatty acid synthesis .
Pharmacokinetics
CP-640186 is orally active . .
Result of Action
The inhibition of ACC by CP-640186 leads to a reduction in fatty acid synthesis . This can have various molecular and cellular effects, including reduced lipid accumulation and changes in energy metabolism . For example, it has been shown to inhibit fatty acid synthesis in Sprague-Dawley rats, and in CD1 and ob/ob mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-640186 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of CP-640186 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s biological activity. This includes the addition of amide and ester groups under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of CP-640186 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include maintaining reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
CP-640186 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various derivatives of CP-640186, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .
Scientific Research Applications
CP-640186 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.
Biology: Helps in understanding metabolic pathways and the role of acetyl-CoA carboxylase in cellular processes.
Medicine: Investigated for its potential in treating metabolic disorders such as obesity and diabetes by modulating fatty acid synthesis and oxidation.
Industry: Utilized in the development of new therapeutic agents targeting metabolic diseases
Comparison with Similar Compounds
Similar Compounds
Firsocostat (GS-0976): Another acetyl-CoA carboxylase inhibitor with similar applications in metabolic research.
TOFA: An inhibitor of acetyl-CoA carboxylase used in studying lipid metabolism.
PF-05175157: A compound with similar inhibitory effects on acetyl-CoA carboxylase
Uniqueness
CP-640186 is unique due to its high potency and selectivity for acetyl-CoA carboxylase. It has shown significant efficacy in preclinical studies, particularly in modulating fatty acid metabolism and demonstrating potential therapeutic benefits in metabolic disorders .
Properties
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKDRLEMKIYMC-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591778-68-6 | |
| Record name | CP-640186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-640186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


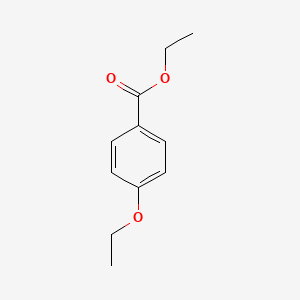

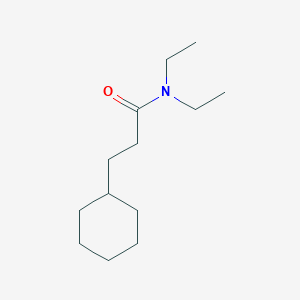

![6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One](/img/structure/B1215949.png)
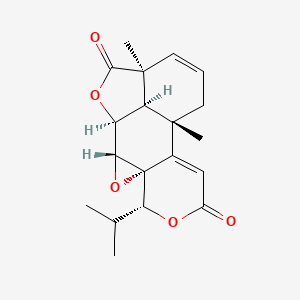
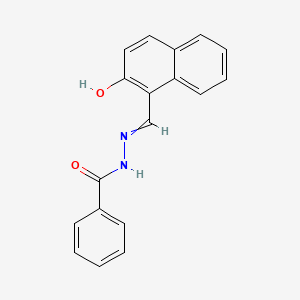
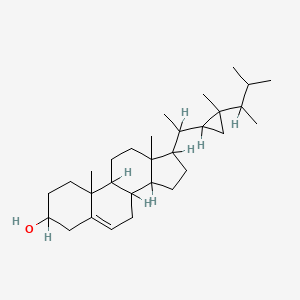
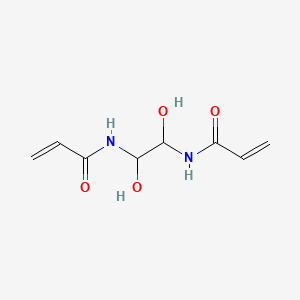
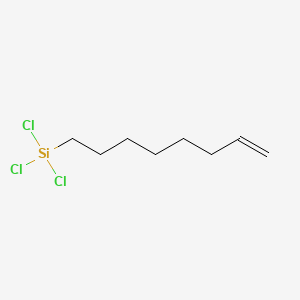
![23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1215959.png)



